molecular formula C9H9ClN2S B8578179 5-(2-Chloroethylthio)imidazo[1,2-a]pyridine

5-(2-Chloroethylthio)imidazo[1,2-a]pyridine

Cat. No. B8578179
M. Wt: 212.70 g/mol
InChI Key: OTLRFXZFFDHALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05840732

Procedure details

Using 3.0 g (20 mmol) of 5-mercaptoimidazo[1,2-a]pyridine, 2.79 ml (20 mmol) of triethylamine and 1.66 ml (20 mmol) of 1-bromo-2-chloroethane, the same procedure as in Reference Example 1 was followed, to yield 2.29 g (54.0%, light brown oily substance) of the desired product.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.79 mL
Type
reactant
Reaction Step Two
Quantity
1.66 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:7]2[CH:8]=[CH:9][N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.Br[CH2:19][CH2:20][Cl:21]>>[Cl:21][CH2:20][CH2:19][S:1][C:2]1[N:7]2[CH:8]=[CH:9][N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
SC1=CC=CC=2N1C=CN2
Step Two
Name
Quantity
2.79 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.66 mL
Type
reactant
Smiles
BrCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCSC1=CC=CC=2N1C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.